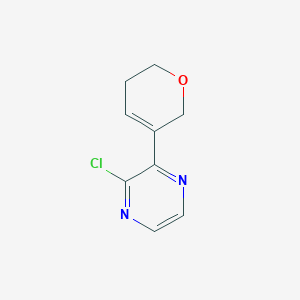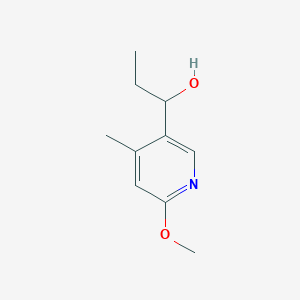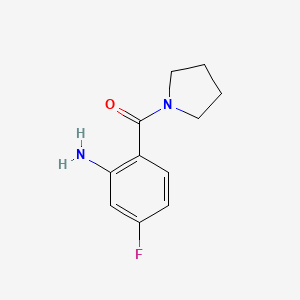![molecular formula C22H33N3O3 B8615901 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8615901.png)
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a t-butoxycarbonyl group and a piperidyl carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The initial step involves the preparation of the piperazine core by reacting piperazine with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the t-Butoxycarbonyl Group: The next step involves the protection of the piperazine nitrogen atoms by introducing the t-butoxycarbonyl group using di-tert-butyl dicarbonate.
Formation of the Piperidyl Carbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as receptors or enzymes. The benzyl group and the piperazine ring play a crucial role in binding to the target site, while the t-butoxycarbonyl group provides stability and enhances the compound’s bioavailability. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-piperidone: A simpler analog with similar structural features but lacking the t-butoxycarbonyl group.
1-Benzyl-4-(4-piperidyl)piperazine: Another analog with a different substitution pattern on the piperazine ring.
Uniqueness
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both the benzyl and t-butoxycarbonyl groups, which confer specific pharmacological properties and enhance its stability and bioavailability compared to its analogs.
Eigenschaften
Molekularformel |
C22H33N3O3 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
tert-butyl 4-(4-benzylpiperazine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H33N3O3/c1-22(2,3)28-21(27)25-11-9-19(10-12-25)20(26)24-15-13-23(14-16-24)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 |
InChI-Schlüssel |
CWECHNALGVRMQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
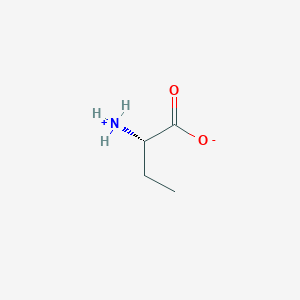
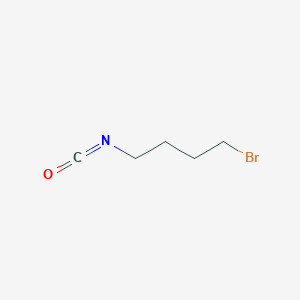
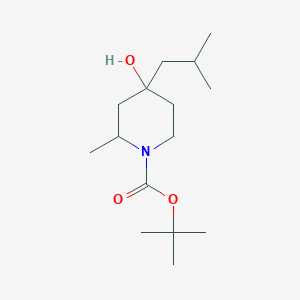
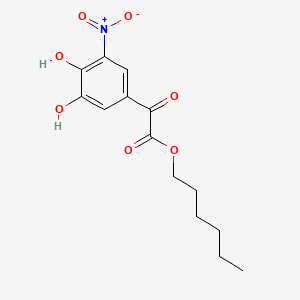
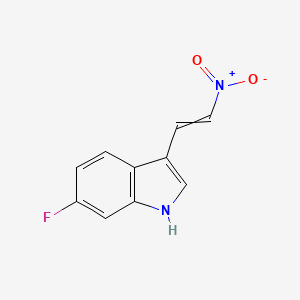
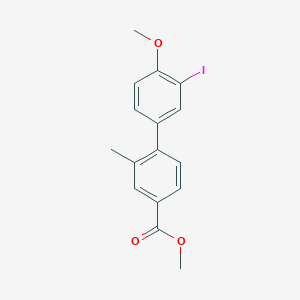
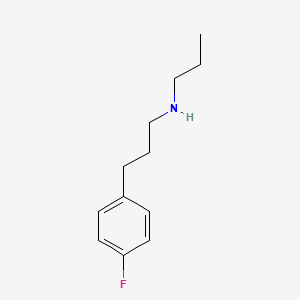
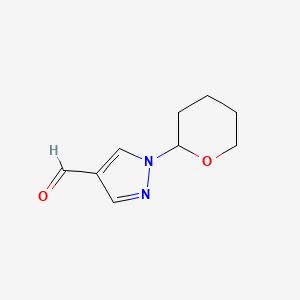
![methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8615875.png)
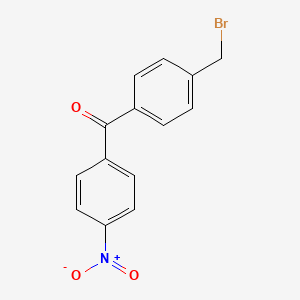
![tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B8615892.png)
